molecular formula C30H25ClN2O3 B15023090 (2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]prop-2-enamide

(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]prop-2-enamide

Cat. No.: B15023090
M. Wt: 497.0 g/mol
InChI Key: KWBBXCYIBRCPSN-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]prop-2-enamide” is a synthetic organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the furan and benzoxazole rings, followed by their coupling with the prop-2-enamide group. Typical synthetic routes might include:

    Formation of the furan ring: This could be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the benzoxazole ring: This might involve the condensation of an o-aminophenol with a carboxylic acid or its derivatives.

    Coupling reactions: The final step would involve coupling the furan and benzoxazole rings with the prop-2-enamide group, possibly through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Optimization of reaction conditions: Temperature, solvent, and catalyst concentration would need to be optimized.

    Purification techniques: Techniques such as recrystallization, chromatography, or distillation might be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The furan ring might be susceptible to oxidation under certain conditions.

    Reduction: The prop-2-enamide group could be reduced to an amine.

    Substitution: The chloro group on the phenyl ring might undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide might be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst could be employed.

    Substitution: Nucleophiles such as amines or thiols might be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amines derived from the reduction of the prop-2-enamide group.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

The compound could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example:

    Biological activity: If the compound is used in medicine, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity.

    Catalytic activity: In industrial applications, the compound might act as a catalyst, facilitating chemical reactions through various pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[5-(3-chlorophenyl)furan-2-yl]-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]prop-2-enamide
  • (2E)-3-[5-(4-methylphenyl)furan-2-yl]-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]prop-2-enamide

Uniqueness

The presence of both the furan and benzoxazole rings, along with the specific substitution pattern, might confer unique properties to the compound, such as enhanced biological activity or specific reactivity in chemical reactions.

Properties

Molecular Formula

C30H25ClN2O3

Molecular Weight

497.0 g/mol

IUPAC Name

(E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]prop-2-enamide

InChI

InChI=1S/C30H25ClN2O3/c1-17-14-19(3)29-26(15-17)33-30(36-29)23-6-5-7-25(20(23)4)32-28(34)13-11-22-10-12-27(35-22)21-9-8-18(2)24(31)16-21/h5-16H,1-4H3,(H,32,34)/b13-11+

InChI Key

KWBBXCYIBRCPSN-ACCUITESSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C/C(=O)NC3=CC=CC(=C3C)C4=NC5=CC(=CC(=C5O4)C)C)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C=CC(=O)NC3=CC=CC(=C3C)C4=NC5=CC(=CC(=C5O4)C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.